molecular formula C12H14O5 B1594433 Ethyl (4-formyl-2-methoxyphenoxy)acetate CAS No. 51264-70-1

Ethyl (4-formyl-2-methoxyphenoxy)acetate

Cat. No. B1594433
Key on ui cas rn: 51264-70-1
M. Wt: 238.24 g/mol
InChI Key: SVYWLZTVBMJCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212196B2

Procedure details

The compound was prepared according to general procedure E with vanillin (5.3 mmol) in dry acetone (20 ml), anhydrous K2CO3 (6.8 mmol), and ethylbromoacetate (6.3 mmol) at reflux for 1 h. Ethanol was added and evaporated by azeotropic distillation with ethylbromoacetate. 980 mg of pure compound were obtained (78% yield). 1H NMR (250 MHz, CDCl3): δ 1.23 (m, 3H), 3.88 (s, 3H), 4.21 (m, 2H), 4.78 (s, 2H), 6.90 (m, 1H), 7.38 (m 2H), 9.80 (s, 1H) 13C NMR (63 MHz, CDCl3): δ 13.9, 55.7, 61.2, 65.6, 109.8, 112.3, 125.7, 130.8, 149.7, 152.4, 167.9, 190.6 MS (ESI): m/z 253.0 [M+H]+.
Quantity
5.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
6.8 mmol
Type
reactant
Reaction Step Two
Quantity
6.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18]([O:20][C:21](=[O:24])[CH2:22]Br)[CH3:19].C(O)C>CC(C)=O>[CH:2]([C:3]1[CH:11]=[CH:10][C:8]([O:9][CH2:22][C:21]([O:20][CH2:18][CH3:19])=[O:24])=[C:5]([O:6][CH3:7])[CH:4]=1)=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.3 mmol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
6.8 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
6.3 mmol
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated by azeotropic distillation with ethylbromoacetate

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(OCC(=O)OCC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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